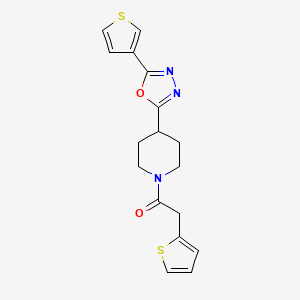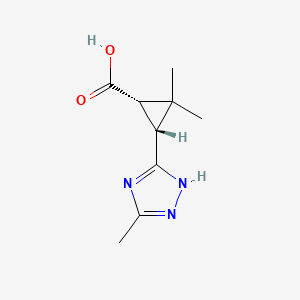
(1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,3R)-2,2-Dimethyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Cyclopropane carboxylic acid derivatives, such as those related to the compound , have been extensively studied for their unique chemical properties and potential applications in synthesis. The structural complexity and reactivity of these compounds offer valuable insights into novel synthetic pathways and the design of new molecules with potential applications in various fields, including pharmaceuticals and agrochemicals.
For example, studies have explored the oxidation and rearrangement products from related cyclopropane derivatives, proposing novel cleavages on the cyclopropane ring and expanding the understanding of their chemical behavior (Matsui, Uchiyama, & Yoshioka, 1963). Similarly, the mass spectrometric behavior of stereoisomeric cyclopropane amino acids under atmospheric pressure ionization conditions has been characterized, providing insights into the specific fragmentation pathways that can be utilized in structural elucidation and the development of novel compounds (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Biological Activity and Potential Applications
Cyclopropane carboxylic acid derivatives are also of interest due to their biological activities, which make them valuable lead compounds in the development of new drugs and agrochemicals. For instance, glycosyl esters of cyclopropane carboxylic acid have been synthesized and characterized, with their biological activity leading to the development of compounds with potential applications in medicine and agriculture (Li, 2009).
Moreover, the enantioselective chemoenzymatic synthesis of cyclopropane carboxylic acids has been explored, highlighting the potential for creating enantiomerically pure compounds that could serve as key intermediates in the synthesis of biologically active molecules (Lugano, Monteiro, Fliche, Braun, & Goffic, 1992).
properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-10-7(12-11-4)5-6(8(13)14)9(5,2)3/h5-6H,1-3H3,(H,13,14)(H,10,11,12)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDPQRKRTBMZBC-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2C(C2(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@@H]2[C@@H](C2(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


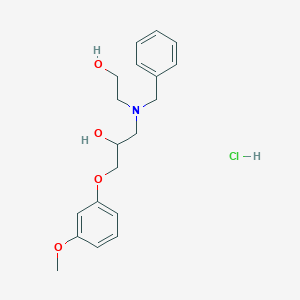
![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
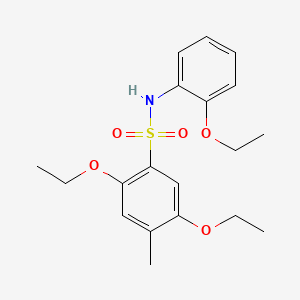
![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)
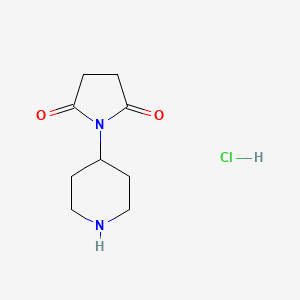
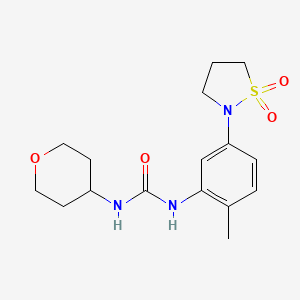
![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)


